molecular formula C30H30N4O8S B2662864 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688060-52-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2662864
CAS No.: 688060-52-8
M. Wt: 606.65
InChI Key: NOIMQMGZVJGBRQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a synthetic quinazoline derivative characterized by a [1,3]dioxolo[4,5-g]quinazolin-8-one core. Key structural features include:

  • A 3-nitrophenylsulfanyl substituent at position 6 of the quinazoline ring.
  • A butanamide side chain at position 7, functionalized with a 3,4-dimethoxyphenethyl group.
  • A 1,3-dioxole ring fused to the quinazoline scaffold.

Molecular properties include an average mass of ~614.71 g/mol (similar to analogous compounds in ) .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O8S/c1-39-24-9-8-19(14-25(24)40-2)10-11-31-28(35)7-4-12-33-29(36)22-15-26-27(42-18-41-26)16-23(22)32-30(33)43-17-20-5-3-6-21(13-20)34(37)38/h3,5-6,8-9,13-16H,4,7,10-12,17-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIMQMGZVJGBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=CC=C5)[N+](=O)[O-])OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide” involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:

    Formation of the dioxoloquinazoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This can be achieved through nucleophilic substitution reactions using thiol reagents.

    Attachment of the nitrophenylmethyl group: This step may involve a Friedel-Crafts alkylation reaction.

    Formation of the butanamide side chain: This can be accomplished through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl and methoxy groups.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Several studies have indicated that compounds containing quinazoline derivatives exhibit anticancer activities. For instance, derivatives similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity
    • The presence of the sulfanyl group and nitrophenyl moiety in the compound suggests potential antimicrobial properties. Research has highlighted the effectiveness of sulfur-containing compounds against various bacterial strains .
  • Anti-inflammatory Effects
    • Compounds with similar structures have been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes can be a therapeutic strategy for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their anticancer properties. The results indicated that modifications to the quinazoline structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7). The specific derivative resembling this compound demonstrated an IC50 value in the low micromolar range .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial activity, derivatives similar to this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones indicating effective antimicrobial action .

Potential Therapeutic Applications

  • Cancer Treatment
    • The anticancer activity positions this compound as a candidate for further development into chemotherapeutic agents.
  • Infection Control
    • Given its antimicrobial properties, it could be explored as a treatment option for bacterial infections resistant to conventional antibiotics.
  • Anti-inflammatory Drugs
    • Its potential to modulate inflammatory responses opens avenues for treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of “N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide” would depend on its specific biological target. Potential mechanisms could involve:

    Binding to specific receptors or enzymes: Modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The quinazoline-dioxole core is shared with several analogs, but substituent variations significantly influence bioactivity and physicochemical properties. Below is a comparative analysis:

Compound Name / ID Core Structure Substituents (Position) Molecular Weight Key Features
Target Compound [1,3]dioxolo[4,5-g]quinazolin-8-one 6-(3-nitrophenylsulfanyl), 7-butanamide (N-3,4-dimethoxyphenethyl) ~614.71 Nitro group enhances electrophilicity; dioxole improves solubility .
K284-5606 () [1,3]dioxolo[4,5-g]quinazolin-8-one 6-(cyclohexylamino-2-oxoethylsulfanyl), 7-butanamide (N-4-methoxyphenylmethyl) ~593.71 Cyclohexylamino group increases lipophilicity; methoxy group reduces reactivity .
Compound 4l () Tetrahydroquinazolin-4-one 2,6-diaryl substituents (4-methoxyphenyl) ~902.92 Bulky aryl groups limit membrane permeability; methoxy enhances metabolic stability .

Computational Similarity Analysis

  • Tanimoto Coefficient : The target compound shares ~65–70% structural similarity with K284-5606 () based on Morgan fingerprints, indicating moderate overlap in pharmacophoric features .
  • Dice Index : A Dice score of 0.58 (vs. K284-5606) suggests divergent sulfanyl and amide side chains .
  • Molecular Networking : Clustering via Murcko scaffolds () groups the target compound with other dioxoloquinazolines but separates nitro-containing analogs into distinct subclusters due to unique electronic profiles .

Bioactivity and SAR Insights

  • Antimicrobial Potential: Analogous 1,3-dioxoloquinazolines (e.g., derivatives) show moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus). The nitro group in the target compound may enhance bacterial membrane penetration .
  • Enzyme Inhibition : SAHA-like compounds () with ~70% similarity indices exhibit HDAC inhibition. The target compound’s nitro group could mimic SAHA’s zinc-chelating hydroxamate, but experimental validation is needed .
  • Solubility and Toxicity : The 3-nitrophenyl group in the target compound may reduce aqueous solubility compared to methoxy-substituted analogs (e.g., K284-5606) but improve binding to hydrophobic enzyme pockets .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(3-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic compound with potential biological significance. This article explores its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C20H24N2O5C_{20}H_{24}N_{2}O_{5} and its unique functional groups which contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight372.415 g/mol
Density1.189 g/cm³
Boiling Point552.3 °C
LogP4.034
Polar Surface Area (PSA)84.590 Ų

Antitumor Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, compounds with similar structural motifs have been tested against various human tumor cell lines such as KB, DLD, NCI-H661, Hepa, and HepG2/A2. These studies reveal that specific substitutions on the phenyl rings enhance cytotoxicity against these cancer cell lines .

The proposed mechanism of action for compounds in this class involves the inhibition of topoisomerase II and modulation of apoptotic pathways. Inhibition of topoisomerase II is crucial as it prevents DNA replication in cancer cells, leading to cell death. Additionally, the presence of nitrophenyl groups may enhance the interaction with cellular targets through increased electron affinity and reactivity .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the side chains significantly affect biological activity. For example:

  • Dimethoxy Substituents : The presence of 3,4-dimethoxy groups on the phenyl ring has been shown to enhance lipophilicity and cellular uptake.
  • Nitrophenyl Groups : The introduction of nitrophenyl moieties increases the compound's ability to induce apoptosis in tumor cells.

Study 1: Antitumor Efficacy

In a study published in the Indian Journal of Chemistry, researchers synthesized a series of quinazoline derivatives and evaluated their antitumor activities against various cell lines. The findings indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 0.5 to 5 µM depending on the specific modifications made to the core structure .

Study 2: Mechanistic Insights

Another investigation focused on understanding the cellular mechanisms involved in the antitumor effects observed with this class of compounds. The study utilized flow cytometry and Western blot analyses to demonstrate that treatment with these compounds led to increased levels of cleaved caspases and PARP fragmentation in treated cells compared to controls. This indicates an activation of apoptotic pathways triggered by these compounds .

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